molecular formula C8H9NO4 B14389139 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- CAS No. 88179-68-4

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-

Katalognummer: B14389139
CAS-Nummer: 88179-68-4
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: SHKHCVKMZYADDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a complex organic compound that belongs to the class of isoindole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.

    Epoxidation: Introduction of the epoxy group can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, OsO4, H2O2.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures, such as phthalimide and its derivatives.

    Epoxy Compounds: Other epoxy-containing compounds, such as epoxides and oxiranes.

Uniqueness

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88179-68-4

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-hydroxy-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C8H9NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h3-6,12H,1-2H2

InChI-Schlüssel

SHKHCVKMZYADDO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.